N-(3-Methylisothiazol-5-yl)-4-nitro-1H-pyrrole-2-carboxamide
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Overview
Description
N-(3-Methylisothiazol-5-yl)-4-nitro-1H-pyrrole-2-carboxamide is a synthetic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound belongs to the class of isothiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylisothiazol-5-yl)-4-nitro-1H-pyrrole-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate thioamide precursors under oxidative conditions.
Nitration of Pyrrole: The pyrrole ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Coupling Reaction: The final step involves coupling the nitrated pyrrole with the isothiazole derivative under suitable conditions, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylisothiazol-5-yl)-4-nitro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or catalytic hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole and isothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution using sodium hydride and alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Methylisothiazol-5-yl)-4-nitro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit key enzymes or disrupt cellular processes, leading to its biological effects. For example, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Methylisothiazol-5-yl)thiourea
- N-(3-Methylisothiazol-5-yl)picolinamide
- N-(3-Methylisothiazol-5-yl)cinnamamide
Uniqueness
N-(3-Methylisothiazol-5-yl)-4-nitro-1H-pyrrole-2-carboxamide stands out due to its unique combination of the isothiazole and pyrrole rings, along with the presence of a nitro group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H8N4O3S |
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Molecular Weight |
252.25 g/mol |
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-4-nitro-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C9H8N4O3S/c1-5-2-8(17-12-5)11-9(14)7-3-6(4-10-7)13(15)16/h2-4,10H,1H3,(H,11,14) |
InChI Key |
DOBUCSPLOKVROV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC(=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
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